molecular formula C28H23N3O2S2 B12143104 N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12143104
M. Wt: 497.6 g/mol
InChI Key: FHKJNLRIUGOJNY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)aniline with 2-bromoacetyl bromide to form N-(4-(benzyloxy)phenyl)-2-bromoacetamide. This intermediate is then reacted with 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
  • N-(4-(benzyloxy)phenyl)-2-bromobenzamide
  • {[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid

Uniqueness

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H23N3O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C28H23N3O2S2/c1-19-7-9-21(10-8-19)24-16-34-27-26(24)28(30-18-29-27)35-17-25(32)31-22-11-13-23(14-12-22)33-15-20-5-3-2-4-6-20/h2-14,16,18H,15,17H2,1H3,(H,31,32)

InChI Key

FHKJNLRIUGOJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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